molecular formula C9H12OS B11946082 Benzene, [2-(methylthio)ethoxy]- CAS No. 65199-13-5

Benzene, [2-(methylthio)ethoxy]-

Cat. No.: B11946082
CAS No.: 65199-13-5
M. Wt: 168.26 g/mol
InChI Key: OWLBOFNPZLGUHY-UHFFFAOYSA-N
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Description

Benzene, [2-(methylthio)ethoxy]-: is an organic compound with the molecular formula C8H10OS It is a derivative of benzene, where the benzene ring is substituted with a 2-(methylthio)ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [2-(methylthio)ethoxy]- typically involves the reaction of benzene with 2-(methylthio)ethanol under specific conditions. One common method is the Friedel-Crafts alkylation reaction, where benzene reacts with 2-(methylthio)ethanol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods: Industrial production of Benzene, [2-(methylthio)ethoxy]- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzene, [2-(methylthio)ethoxy]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents such as halogens or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Br2, HNO3

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Halogenated or nitrated benzene derivatives

Scientific Research Applications

Scientific Research Applications

Benzene, [2-(methylthio)ethoxy]- has diverse applications in scientific research:

  • Chemistry : Serves as a building block for synthesizing more complex organic molecules. It acts as a precursor for various functionalized benzene derivatives.
  • Biology : Investigated for potential biological activities, including antimicrobial and anticancer properties. Studies suggest it may interact with specific molecular targets, influencing pathways related to cell growth and proliferation.
  • Medicine : Explored for drug development, particularly in designing novel therapeutic agents. Its unique structure allows for modifications that can enhance efficacy against various diseases.
  • Industry : Utilized in producing specialty chemicals and materials, including polymers and resins. Its properties make it suitable for applications in coatings and adhesives.

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial properties of various derivatives of benzene, [2-(methylthio)ethoxy]- against common pathogens. The results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
  • Drug Development :
    • Research focused on modifying benzene, [2-(methylthio)ethoxy]- to enhance its bioavailability and efficacy in treating specific cancers. The modified compounds showed improved interaction with cancer cell lines in vitro, indicating promising therapeutic potential.
  • Polymer Production :
    • Industrial applications have explored using benzene, [2-(methylthio)ethoxy]- in synthesizing advanced polymeric materials. The compound's unique chemical reactivity allows for the creation of polymers with enhanced mechanical properties.

Mechanism of Action

The mechanism of action of Benzene, [2-(methylthio)ethoxy]- involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The presence of the 2-(methylthio)ethoxy group can influence the reactivity and selectivity of these reactions by stabilizing the intermediate carbocation .

Comparison with Similar Compounds

    Benzene, 1-methoxy-2-methyl-: (C8H10O)

    Benzene, 1-methoxy-2-(methylthio)-: (C8H10OS)

Comparison: Benzene, [2-(methylthio)ethoxy]- is unique due to the presence of both an ethoxy and a methylthio group attached to the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to other similar compounds. For example, Benzene, 1-methoxy-2-methyl- contains only a methoxy group, while Benzene, 1-methoxy-2-(methylthio)- contains a methoxy and a methylthio group but lacks the ethoxy group .

Biological Activity

Benzene derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound Benzene, [2-(methylthio)ethoxy]- is particularly noteworthy for its potential therapeutic applications and biological effects. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of Benzene, [2-(methylthio)ethoxy]- can be represented as follows:

  • Chemical Formula : C₉H₁₁OS
  • IUPAC Name : 2-(Methylthio)ethoxybenzene

This compound features a benzene ring substituted with a methylthio group and an ethoxy group, which may influence its solubility and biological interactions.

The biological activity of Benzene, [2-(methylthio)ethoxy]- is attributed to its ability to interact with various biological targets. The presence of the methylthio group may enhance its lipophilicity, allowing for better membrane permeability and interaction with cellular targets.

  • Metabolism : Similar to other benzene derivatives, this compound is likely metabolized in the liver through cytochrome P450 enzymes, leading to various metabolites that may exhibit distinct biological activities.
  • Cellular Interactions : The compound may interact with cellular receptors or enzymes, influencing pathways involved in cell signaling and proliferation.

Biological Activity

Research indicates that Benzene, [2-(methylthio)ethoxy]- exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures demonstrate antibacterial and antifungal properties. For instance, benzothiazole derivatives have been reported to possess significant antimicrobial effects against various pathogens .
  • Anticancer Potential : Some derivatives of benzene compounds have been studied for their anticancer properties. Compounds similar to Benzene, [2-(methylthio)ethoxy]- have shown efficacy in inhibiting cancer cell proliferation in vitro .

Table 1: Biological Activities of Benzene Derivatives

CompoundActivity TypeReference
Benzothiazole DerivativesAntibacterial
2-(Methylthio)benzothiazolesAntifungal
2-EthoxycarbonylmethylthiobenzothiazoleGrowth Regulator
4-Methylthio-2-benzothiazolesAnticancer

Case Studies

Several studies have highlighted the biological relevance of compounds related to Benzene, [2-(methylthio)ethoxy]-:

  • Antimicrobial Efficacy : A study demonstrated that certain benzothiazole derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL .
  • Anticancer Activity : Research involving the synthesis of modified benzothiazole derivatives showed promising results in inhibiting the growth of breast cancer cell lines (MDA-MB-231), indicating potential therapeutic applications in oncology .
  • Growth Regulation : A comparative study on growth-regulating activities revealed that benzothiazolium salts derived from similar structures exhibited both stimulating and inhibiting effects on plant growth, suggesting potential agricultural applications .

Properties

CAS No.

65199-13-5

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

2-methylsulfanylethoxybenzene

InChI

InChI=1S/C9H12OS/c1-11-8-7-10-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

OWLBOFNPZLGUHY-UHFFFAOYSA-N

Canonical SMILES

CSCCOC1=CC=CC=C1

Origin of Product

United States

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